3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol
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Overview
Description
3-[(4-METHOXYPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a chemical compound with a complex structure that includes a methoxyphenyl group, an amino group, and a dihydrotriazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-METHOXYPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the reaction of 4-methoxyaniline with appropriate reagents to form the desired triazine ring. One common method involves the use of Schiff bases reduction routes, where the intermediate compounds are synthesized via the reduction of Schiff bases . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-METHOXYPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under inert atmospheres.
Substitution: Various nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-[(4-METHOXYPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-METHOXYPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, affecting their function and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(4-METHOXYPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific structure, which includes a methoxyphenyl group and a dihydrotriazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
431884-70-7 |
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Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
3-(4-methoxyanilino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H12N4O2/c1-7-10(16)13-11(15-14-7)12-8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H2,12,13,15,16) |
InChI Key |
QVTNVJXBGOFVPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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